Cas no 952985-63-6 (N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide)

N-Cyclopentyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound featuring a 1,2-oxazole (isoxazole) core substituted with a 3-methoxyphenyl group at the 5-position and an acetamide moiety at the 3-position. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability. The methoxyphenyl substitution may contribute to electronic modulation, influencing binding affinity in biological systems. This compound is of interest in medicinal chemistry for its structural versatility, serving as a scaffold for targeting enzyme inhibition or receptor modulation. Its well-defined heterocyclic framework allows for further derivatization, making it a valuable intermediate in pharmaceutical research and development.
N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide structure
952985-63-6 structure
Product Name:N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide
CAS No:952985-63-6
MF:C17H20N2O3
MW:300.352304458618
CID:6009217
PubChem ID:16878948
Update Time:2025-10-30

N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide
    • 3-Isoxazoleacetamide, N-cyclopentyl-5-(3-methoxyphenyl)-
    • VU0627577-1
    • 952985-63-6
    • N-cyclopentyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
    • AKOS016487578
    • F5001-0720
    • N-cyclopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
    • Inchi: 1S/C17H20N2O3/c1-21-15-8-4-5-12(9-15)16-10-14(19-22-16)11-17(20)18-13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7,11H2,1H3,(H,18,20)
    • InChI Key: XQEGILIOUSTNRF-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CC(OC)=C2)=CC(CC(NC2CCCC2)=O)=N1

Computed Properties

  • Exact Mass: 300.14739250g/mol
  • Monoisotopic Mass: 300.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 64.4Ų

N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide Pricemore >>

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Additional information on N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide

Comprehensive Overview of N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide (CAS No. 952985-63-6)

N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide (CAS No. 952985-63-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities. The presence of a methoxyphenyl group and a cyclopentyl moiety in its structure makes it a subject of interest for drug discovery and development.

In recent years, the demand for novel heterocyclic compounds like N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide has surged, driven by the need for innovative therapeutic agents. Researchers are particularly intrigued by its potential role in modulating enzymatic pathways and receptor interactions. The compound's CAS No. 952985-63-6 is frequently searched in academic and industrial databases, reflecting its relevance in contemporary scientific inquiries.

The synthesis of N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide involves multi-step organic reactions, including cyclization and amidation processes. Its oxazole ring is a key feature that contributes to its stability and reactivity, making it a valuable scaffold for further chemical modifications. The methoxy group attached to the phenyl ring enhances its lipophilicity, which is a critical factor in drug bioavailability and membrane permeability.

One of the trending topics in the field of medicinal chemistry is the exploration of small molecule inhibitors for targeted therapies. N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide has been studied in this context, with preliminary data suggesting its potential as a modulator of specific protein-protein interactions. This aligns with the growing interest in precision medicine and personalized treatment approaches.

From a commercial perspective, CAS No. 952985-63-6 is often listed in catalogs of fine chemicals and research reagents. Its availability is crucial for laboratories focusing on structure-activity relationship (SAR) studies. The compound's molecular weight and solubility profile are also frequently queried by researchers, highlighting the practical considerations in its application.

Environmental and safety aspects of N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide are equally important. While it is not classified as a hazardous material, proper handling and storage are recommended to maintain its integrity. The compound's stability under various conditions is a common query among users, emphasizing the need for detailed technical data sheets.

In conclusion, N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide (CAS No. 952985-63-6) represents a promising candidate for further research in drug development and biochemical applications. Its unique structural features and potential biological activities make it a valuable asset in the quest for innovative therapeutic solutions. As the scientific community continues to explore its capabilities, this compound is likely to remain a focal point in pharmaceutical innovation.

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